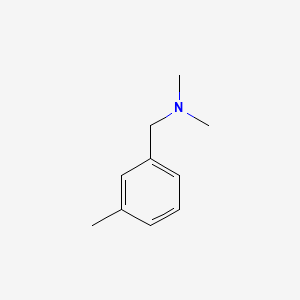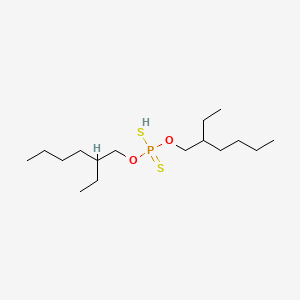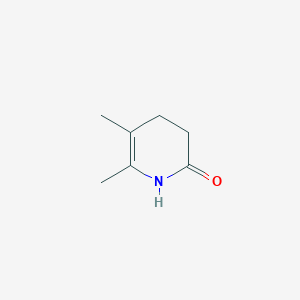
Acetamide, N-antipyrinyl-2-(p-iodophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-antipyrinyl-2-(p-iodophenyl)- is a complex organic compound with the molecular formula C13H15N3O2. It is known for its unique structure, which includes an acetamide group attached to an antipyrine moiety and a para-iodophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-antipyrinyl-2-(p-iodophenyl)- typically involves the reaction of antipyrine derivatives with acetamide and iodinated aromatic compounds. One common method includes the acylation of 4-aminoantipyrine with acetic anhydride, followed by iodination using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-antipyrinyl-2-(p-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-antipyrinyl-2-(p-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and inflammation reduction.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Acetamide, N-antipyrinyl-2-(p-iodophenyl)- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cyclooxygenase, which play a role in the synthesis of prostaglandins involved in pain and inflammation. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby reducing pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamidoantipyrine: Similar structure but lacks the iodophenyl group.
4-Acetamidoantipyrine: Another derivative of antipyrine with similar properties.
N-Acetyl-4-aminoantipyrine: A related compound with acetyl and amino groups.
Uniqueness
Acetamide, N-antipyrinyl-2-(p-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where iodine’s radiographic or therapeutic properties are beneficial .
Eigenschaften
| 62874-29-7 | |
Molekularformel |
C19H18IN3O2 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C19H18IN3O2/c1-13-18(21-17(24)12-14-8-10-15(20)11-9-14)19(25)23(22(13)2)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
ULNBYCVDZZBDPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







